molecular formula C16H16O2 B2991424 1,3-Dimethoxy-5-(2-phenylethenyl)benzene CAS No. 21956-56-9; 78916-49-1

1,3-Dimethoxy-5-(2-phenylethenyl)benzene

Cat. No. B2991424
Key on ui cas rn: 21956-56-9; 78916-49-1
M. Wt: 240.302
InChI Key: BIYGTLDPTJMNET-UHFFFAOYSA-N
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Patent
US06814960B1

Procedure details

16.5 g (0.3 mol) of sodium methanolate are added at 0° C. to a solution of 60 g (0.29 mol) of crude diethylbenzyl phosphonate in 415 ml of anhydrous DMF. Then, at 0° C., a total of 50.0 g (0.3 mol) of 3,5-dimethoxybenzaldehyde is added in portions. After stirring for 1 hour at room temperature and heating for 1 hour under reflux, the product is precipitated by the addition of 660 ml of water/methanol (mixture ratio 2:1). Recrystallisation from water/methanol (2:1) yields 3,5-dimethoxystilbene in the form of colourless crystals.
Name
sodium methanolate
Quantity
16.5 g
Type
reactant
Reaction Step One
Name
diethylbenzyl phosphonate
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
415 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O-].[Na+].P(=O)([O-])O[C:6]([CH2:15][CH3:16])(CC)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[CH3:19][O:20][C:21]1[CH:22]=C([CH:26]=[C:27]([O:29][CH3:30])[CH:28]=1)C=O>CN(C=O)C>[CH3:19][O:20][C:21]1[CH:22]=[C:16]([CH:15]=[CH:6][C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH:26]=[C:27]([O:29][CH3:30])[CH:28]=1 |f:0.1|

Inputs

Step One
Name
sodium methanolate
Quantity
16.5 g
Type
reactant
Smiles
C[O-].[Na+]
Name
diethylbenzyl phosphonate
Quantity
60 g
Type
reactant
Smiles
P(OC(C1=CC=CC=C1)(CC)CC)([O-])=O
Name
Quantity
415 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
COC=1C=C(C=O)C=C(C1)OC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heating for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
the product is precipitated by the addition of 660 ml of water/methanol (mixture ratio 2:1)
CUSTOM
Type
CUSTOM
Details
Recrystallisation from water/methanol (2:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC=1C=C(C=C(C1)OC)C=CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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